molecular formula C18H15F2N3O2S B2801505 (2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105208-13-6

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2801505
CAS No.: 1105208-13-6
M. Wt: 375.39
InChI Key: OUUJTTUXWDLHLC-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a synthetic chemical compound with a molecular formula of C18H15F2N3O2S and a molecular weight of 375.4 g/mol . Its structure integrates a 1,3,4-thiadiazole heterocycle, a scaffold renowned in medicinal chemistry for its broad spectrum of pharmacological activities . The 1,3,4-thiadiazole core is a bioisostere for rings like pyrimidine and pyridazine, which can enhance a compound's lipophilicity, cell permeability, and oral absorption, making it a valuable template for developing bioactive molecules . The specific incorporation of a furan and a difluorophenyl group further fine-tunes the electronic and steric properties of the molecule, potentially optimizing its interaction with biological targets. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a promising scaffold for developing promising antimicrobial agents, showing activity against various bacteria and fungi . Some derivatives have demonstrated higher efficacy than standard drugs, positioning this structural class as a critical area of investigation in the fight against drug-resistant pathogens . Furthermore, structurally related compounds featuring piperidine, fluorophenyl, and heterocyclic systems have shown significant biological activity as selective receptor modulators in preclinical research, indicating the potential for applications in neuroscience and other fields . This compound is supplied for research purposes such as hit and lead identification, structure-activity relationship (SAR) studies, and screening assays in drug discovery programs. It is intended for use by qualified research professionals in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-12-3-4-13(14(20)10-12)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUJTTUXWDLHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate carboxylic acid derivative. The furan ring can be introduced via a cyclization reaction involving a suitable precursor. The piperidine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.

Scientific Research Applications

(2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one ()

  • Structural Differences: Replaces the 2,4-difluorophenyl group with a 4-fluorophenyl and introduces a thiazolidinone ring instead of a piperidine-methanone system.
  • Functional Impact: The thiazolidinone core may enhance hydrogen-bonding capacity compared to the piperidine-methanone scaffold.
  • Synthesis : Prepared via cyclocondensation, differing from the target compound’s likely multi-step nucleophilic substitution pathway .

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()

  • Structural Similarities : Shares the 2,4-difluorophenyl group but incorporates a triazole-thioether linkage and a sulfonylphenyl substituent.
  • The sulfonyl group introduces strong electron-withdrawing effects, which may reduce membrane permeability compared to the furan-thiadiazole system.
  • Synthesis : Utilizes sodium ethoxide-mediated α-halogenated ketone coupling, a method applicable to the target compound’s synthesis .

Thiadiazole vs. Oxadiazole Derivatives

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

  • Structural Differences : Replaces the thiadiazole with an oxadiazole and substitutes the piperidine with a 4-methylpiperidine.
  • The methyl group on piperidine increases hydrophobicity, which may enhance blood-brain barrier penetration.
  • Synthesis : Likely involves nucleophilic substitution similar to the target compound but with oxadiazole precursors .

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

  • Structural Differences : Substitutes furan with a dihydrobenzodioxin group, increasing steric bulk and oxygen content.
  • Functional Impact :
    • The benzodioxin group enhances π-stacking capacity but may reduce solubility.
    • Retains the oxadiazole core, maintaining moderate metabolic stability .

Piperidine-Containing Analogs

Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazoles ()

  • Structural Differences : Features a thiazole ring instead of thiadiazole and incorporates triazole substituents.
  • Functional Impact: The planar conformation of the thiazole-triazole system may improve stacking interactions with flat binding pockets.

Research Findings and Implications

  • Thiadiazole vs. Oxadiazole : Thiadiazole derivatives generally exhibit higher metabolic stability due to sulfur’s lower electronegativity compared to oxygen, making them preferable for drug design .
  • Fluorine Substitution: 2,4-Difluorophenyl groups improve lipophilicity and resistance to oxidative metabolism compared to mono-fluorinated analogs .
  • Piperidine Flexibility : Piperidine scaffolds enhance conformational adaptability, aiding in target engagement across diverse binding sites .

Q & A

Q. Table 1. Comparison of Analytical Techniques for Structural Validation

TechniqueKey Peaks/ParametersApplication to Target CompoundReference
¹H NMRδ 7.8–8.2 (thiadiazole H), δ 6.3–6.7 (furan H)Confirm regiochemistry of substituents
HRMS[M+H]⁺ = 424.0923Verify molecular formula
IR1680 cm⁻¹ (C=O)Detect ketone group integrity

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